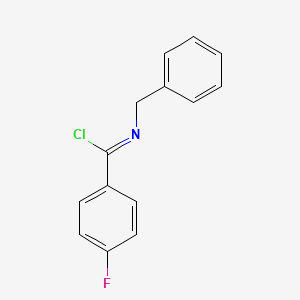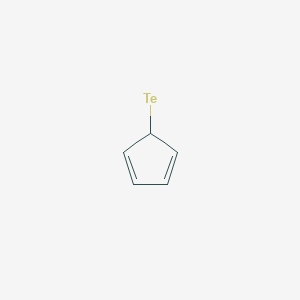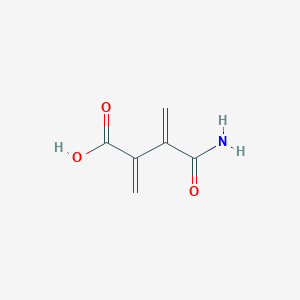![molecular formula C12H14O4S2 B14266091 2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid CAS No. 169891-27-4](/img/structure/B14266091.png)
2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid is an organic compound with the molecular formula C12H14O4S2 It is characterized by the presence of a phenylene group linked to two methylenesulfanediyl groups, each of which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid typically involves the reaction of 1,2-dibromobenzene with thioglycolic acid under basic conditions to form the intermediate 1,2-bis(methylthio)benzene. This intermediate is then subjected to oxidation to yield the desired diacetic acid compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl groups to thiol groups.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the phenylene ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenylene ring.
Applications De Recherche Scientifique
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid exerts its effects depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through its carboxylate and sulfanediyl groups. This coordination can influence the electronic properties and reactivity of the metal center. In biological systems, its derivatives may interact with cellular targets, disrupting metabolic pathways or inhibiting enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[1,4-Phenylenebis(methylenesulfanediyl)]diacetic acid: Similar structure but with the phenylene group in a different position.
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]dibenzoic acid: Contains benzoic acid moieties instead of acetic acid.
Uniqueness
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various research applications.
Propriétés
Numéro CAS |
169891-27-4 |
|---|---|
Formule moléculaire |
C12H14O4S2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-[[2-(carboxymethylsulfanylmethyl)phenyl]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C12H14O4S2/c13-11(14)7-17-5-9-3-1-2-4-10(9)6-18-8-12(15)16/h1-4H,5-8H2,(H,13,14)(H,15,16) |
Clé InChI |
JBHUMWMJYUNSFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CSCC(=O)O)CSCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


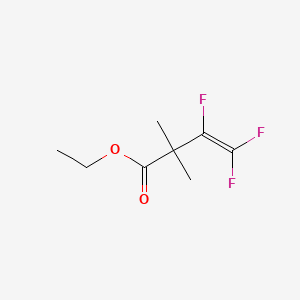
![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)
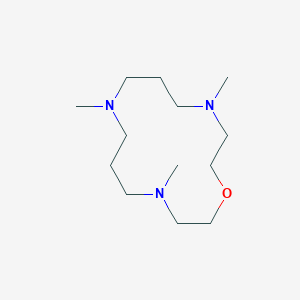
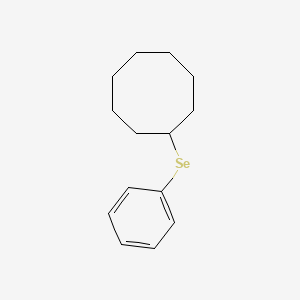
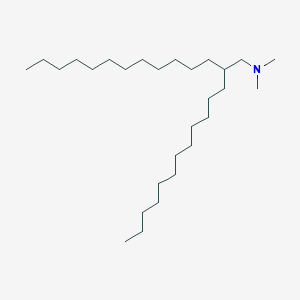
![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
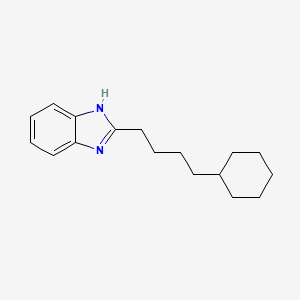
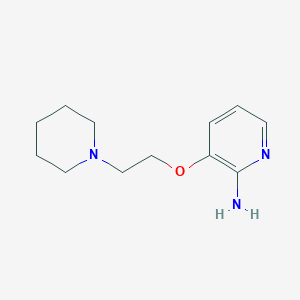
![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)

![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
